molecular formula C6H8BrF3O B2632925 2-(Bromomethyl)-4-(trifluoromethyl)oxolane CAS No. 2060037-59-2

2-(Bromomethyl)-4-(trifluoromethyl)oxolane

Cat. No.: B2632925
CAS No.: 2060037-59-2
M. Wt: 233.028
InChI Key: ZCTAEYBIQOBDOQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(trifluoromethyl)oxolane is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to an oxolane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)oxolane typically involves the bromination of a suitable oxolane precursor. One common method is the radical bromination of 4-(trifluoromethyl)oxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(trifluoromethyl)oxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted oxolanes with various functional groups replacing the bromine atom.

    Oxidation: Products include oxolane derivatives with additional oxygen-containing functional groups.

    Reduction: Products include dehalogenated oxolanes.

Scientific Research Applications

2-(Bromomethyl)-4-(trifluoromethyl)oxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)oxolane involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-(trifluoromethyl)oxolane
  • 2-(Bromomethyl)-4-(difluoromethyl)oxolane
  • 2-(Bromomethyl)-4-(trifluoromethyl)tetrahydrofuran

Uniqueness

2-(Bromomethyl)-4-(trifluoromethyl)oxolane is unique due to the combination of bromomethyl and trifluoromethyl groups on the oxolane ring. This combination imparts distinct reactivity and physicochemical properties, making it valuable for specific applications in synthetic chemistry and material science .

Properties

IUPAC Name

2-(bromomethyl)-4-(trifluoromethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3O/c7-2-5-1-4(3-11-5)6(8,9)10/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTAEYBIQOBDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060037-59-2
Record name 2-(bromomethyl)-4-(trifluoromethyl)oxolane
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